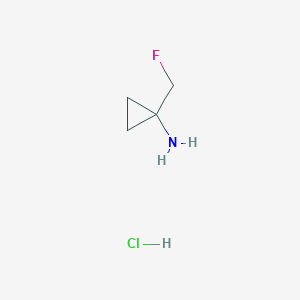

1-(Fluoromethyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(fluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRVWCCUZFVRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CF)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Fluoromethyl)cyclopropanamine HCl

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Novel Fluorinated Amine

The introduction of fluorine into small-molecule drug candidates represents a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(Fluoromethyl)cyclopropanamine hydrochloride is a compelling example of a fluorinated building block with significant potential in drug discovery. Its rigid cyclopropyl scaffold, combined with the electronic effects of the fluoromethyl group, offers a unique three-dimensional presentation of the primary amine, a critical pharmacophore.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Fluoromethyl)cyclopropanamine HCl. Moving beyond a simple data sheet, this document delves into the causality behind its expected properties and furnishes detailed, field-proven experimental protocols for their determination. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Core Molecular and Physical Attributes

1-(Fluoromethyl)cyclopropanamine HCl is a salt, which is anticipated to be a crystalline solid at room temperature, a common characteristic of amine hydrochlorides that enhances their stability and handling properties. The presence of the hydrochloride salt significantly influences its physical properties, most notably its solubility profile.

Table 1: Fundamental Physicochemical Data for 1-(Fluoromethyl)cyclopropanamine HCl

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride | |

| CAS Number | 1445951-06-3 | [1][2] |

| Molecular Formula | C₄H₉ClFN | [1][2] |

| Molecular Weight | 125.57 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not publicly available | N/A |

| Boiling Point | Data not publicly available | N/A |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

The Impact of Fluorination on Molecular Properties

The substitution of a methyl group with a fluoromethyl group at the C1 position of the cyclopropane ring is a critical structural feature. This modification is not merely an increase in molecular weight; it introduces profound stereoelectronic effects that dictate the molecule's behavior.

The high electronegativity of the fluorine atom induces a strong dipole moment in the C-F bond. This, in turn, influences the electron density across the cyclopropyl ring and, importantly, on the nitrogen atom of the amine. It is well-documented that fluorine substitution can significantly alter the basicity (pKa) of nearby functional groups.[3] For 1-(Fluoromethyl)cyclopropanamine, the electron-withdrawing nature of the fluoromethyl group is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart, 1-methylcyclopropanamine. This modulation of pKa is a critical parameter in drug design, as it affects the ionization state of the molecule at physiological pH, which has direct implications for its absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration for its practical application in both research and manufacturing. As the hydrochloride salt, 1-(Fluoromethyl)cyclopropanamine HCl is expected to exhibit significantly higher aqueous solubility compared to its free base form.

Table 2: Predicted and Known Solubility Characteristics

| Solvent | Expected Solubility | Rationale |

| Water | High | As a hydrochloride salt, it will readily dissociate to form the protonated amine and chloride ion, which are well-solvated by water. |

| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond will facilitate the dissolution of the salt. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the ionic species. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent that is effective at dissolving a wide range of salts. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | A nonpolar organic solvent that is not conducive to solvating charged species. |

| Toluene | Insoluble | A nonpolar aromatic solvent. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of 1-(Fluoromethyl)cyclopropanamine HCl in various solvents.

Objective: To determine the equilibrium solubility of 1-(Fluoromethyl)cyclopropanamine HCl in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

1-(Fluoromethyl)cyclopropanamine HCl

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-(Fluoromethyl)cyclopropanamine HCl to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations of 1-(Fluoromethyl)cyclopropanamine HCl.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L by back-calculating from the calibration curve, taking the dilution factor into account.

-

Diagram 1: Workflow for Solubility Determination

References

A Guide to the Structural Elucidation of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Multi-Technique Approach

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(Fluoromethyl)cyclopropanamine hydrochloride, a novel small molecule with potential applications in pharmaceutical and agrochemical development. As the precise three-dimensional arrangement of atoms dictates a molecule's function, a rigorous and multi-faceted analytical approach is paramount. This document moves beyond a simple recitation of methods, offering a detailed rationale for the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. By integrating data from these orthogonal techniques, researchers can achieve an unambiguous confirmation of the molecule's identity, connectivity, and stereochemistry. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Unambiguous Structure Verification

The molecule this compound (CAS Number: 1445951-06-3) presents a unique combination of structural motifs: a strained cyclopropyl ring, a primary amine salt, and a fluoromethyl group.[1][2][3][4][5][6] Each of these features imparts specific chemical properties and potential biological activity, making a thorough structural analysis essential. The presence of fluorine, for instance, can significantly alter a molecule's metabolic stability and binding affinity, a common strategy in medicinal chemistry.[7][8][9][10][11] The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation.[12][13]

This guide will detail a systematic workflow for confirming the constitution and configuration of this molecule, emphasizing the synergistic nature of modern analytical techniques. Each section will not only describe the experimental protocol but also delve into the underlying principles that make each method a self-validating component of the overall elucidation process.

The Analytical Workflow: A Synergistic Strategy

A robust structural elucidation is not a linear process but rather an integrated workflow where each technique provides a piece of the puzzle. The insights from one experiment inform the interpretation of the next, leading to a convergence of evidence that establishes the molecular structure beyond any reasonable doubt.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition and Molecular Weight

Mass spectrometry is the initial and most direct method for determining the molecular weight of a compound and confirming its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) is indispensable.

Causality of Experimental Choice: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

While Electron Ionization (EI) is a common technique, it is a "hard" ionization method that often leads to extensive fragmentation and a weak or absent molecular ion peak, especially for a small, potentially labile molecule like this.[14][15][16][17] Electrospray Ionization (ESI), a "soft" ionization technique, is the preferred method here. It is ideal for polar molecules and salts, as it typically produces the protonated molecule of the free base, [M+H]⁺, with minimal fragmentation. This provides a clear indication of the molecular weight of the organic portion of the salt.

Expected Mass Spectrum and Isotopic Pattern

The molecular formula of the free base is C₄H₈FN, with a monoisotopic mass of 89.0641 u. In positive ion ESI-MS, we expect to observe the protonated molecule [C₄H₈FN + H]⁺ at m/z 90.0719.

A key feature confirming the presence of the hydrochloride salt is the isotopic pattern of chlorine in the mass spectrum, should any chlorine-containing adducts or fragments be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[18] This results in a characteristic M/M+2 peak cluster with a 3:1 intensity ratio for any ion containing a single chlorine atom. While the primary ion will be the protonated free base, sometimes adducts with the counter-ion can be observed, or the presence of chlorine can be confirmed through other means.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Expected Observation | Rationale |

| [M+H]⁺ | 90.0719 | Strong | Protonated free base, expected in positive ESI-MS. |

| [M+Na]⁺ | 112.0538 | Possible | Common sodium adduct. |

| Isotopic Peaks | N/A | M+1, M+2 | Presence of ¹³C, ¹⁵N isotopes at natural abundance. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the base peak and compare it to the calculated mass of the protonated molecule. The mass accuracy should be within 5 ppm.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides rapid confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[19] For this compound, we expect to see characteristic absorptions for the amine salt, the C-F bond, and the cyclopropyl C-H bonds.

Rationale for Peak Assignments

The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium (-NH₃⁺) group. This has a profound and easily identifiable effect on the IR spectrum. The sharp N-H stretching bands of a free primary amine (typically two bands around 3300-3500 cm⁻¹) are replaced by a very broad and strong absorption band spanning from approximately 2800 to 3200 cm⁻¹.[20] This broadness is due to extensive hydrogen bonding. Additionally, the C-F bond exhibits a strong stretching vibration in the 1000-1300 cm⁻¹ region.[21][22] The C-H bonds of the strained cyclopropyl ring are expected to show stretching vibrations at a slightly higher frequency (>3000 cm⁻¹) than typical alkane C-H stretches.[23]

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3080-3010 | Medium | C-H stretch | Cyclopropyl C-H bonds.[23] |

| ~3200-2800 | Strong, Broad | N-H stretch | -NH₃⁺ group of the primary ammonium salt.[20] |

| ~2960-2850 | Medium | C-H stretch | CH₂ group. |

| ~1625-1560 | Medium | N-H bend (asymmetric) | -NH₃⁺ group.[20] |

| ~1550-1500 | Medium | N-H bend (symmetric) | -NH₃⁺ group.[20] |

| ~1300-1000 | Strong | C-F stretch | Fluoromethyl group.[21] |

| ~1250-1020 | Medium-Weak | C-N stretch | Aliphatic amine.[6][24] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.

NMR Spectroscopy: Mapping the Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in this compound.

The Importance of ¹⁹F NMR

Given the presence of fluorine, ¹⁹F NMR is essential. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[5] The chemical shift of ¹⁹F is very sensitive to its electronic environment, with a wide spectral dispersion that minimizes signal overlap.[5][25] For a -CH₂F group, the chemical shift is expected in the range of -200 to -220 ppm (relative to CFCl₃).[5] Furthermore, spin-spin coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei provides definitive evidence of connectivity.

Predicted NMR Data

The structure has four distinct sets of protons and four unique carbon atoms.

¹H NMR:

-

-NH₃⁺ protons: A broad singlet, chemical shift is concentration and solvent dependent. Exchange with D₂O will cause this signal to disappear.

-

-CH₂F protons: A doublet due to coupling with the ¹⁹F nucleus (²JHF). The chemical shift will be significantly downfield due to the electronegativity of the fluorine atom.

-

Cyclopropyl protons: Two sets of non-equivalent methylene protons on the cyclopropyl ring. They will appear as complex multiplets due to geminal and vicinal coupling to each other.

¹³C NMR:

-

Quaternary cyclopropyl carbon (C-NH₃⁺): A singlet at a downfield position due to the attached nitrogen.

-

-CH₂F carbon: A doublet due to coupling with the ¹⁹F nucleus (¹JCF). This coupling is typically large.

-

Cyclopropyl -CH₂- carbons: A singlet corresponding to the two equivalent methylene carbons.

¹⁹F NMR:

-

-CH₂F fluorine: A triplet due to coupling with the two adjacent protons (²JFH).

Table 3: Predicted NMR Chemical Shifts and Coupling Constants

| Nucleus | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |

| ¹H | Variable (e.g., 7-9) | broad s | - | -NH ₃⁺ |

| ¹H | ~4.5-5.0 | d | ²JHF ≈ 45-50 | -CH ₂F[5] |

| ¹H | ~1.0-1.5 | m | - | Cyclopropyl CH ₂ |

| ¹³C | ~50-60 | t | ¹JCF ≈ 160-180 | -C H₂F |

| ¹³C | ~40-50 | s | - | C -NH₃⁺ |

| ¹³C | ~10-20 | s | - | Cyclopropyl C H₂ |

| ¹⁹F | ~ -210 | t | ²JFH ≈ 45-50 | -CH₂F [5] |

The Power of 2D NMR

While 1D NMR provides initial assignments, 2D NMR experiments confirm the connectivity.

-

COSY (Correlation Spectroscopy): Will show correlations between geminal and vicinal protons on the cyclopropyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with the carbon to which it is directly attached. This will definitively link the downfield proton doublet to the fluorinated carbon doublet.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away.[26] Key expected correlations include the -CH₂F protons to the quaternary cyclopropyl carbon and the cyclopropyl methylene protons to the fluorinated carbon.

Caption: Key HMBC and J-coupling relationships.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling of ~8 Hz.

-

Analysis: Assign all signals and use the 2D correlations to build the carbon skeleton and confirm the placement of all substituents.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR provides the connectivity in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including relative and absolute stereochemistry.[27][28] It is the gold standard for structural proof.

Causality of Experimental Choice: The Need for Quality Crystals

The primary challenge in this technique is obtaining a single crystal of sufficient size and quality. Hydrochloride salts of small molecules often form good quality crystals.[29][30] Techniques such as slow evaporation, vapor diffusion, and slow cooling are employed to grow suitable crystals.

References

- 1. researchgate.net [researchgate.net]

- 2. [1709.03718] Compound-Specific Chlorine Isotope Analysis of Organochlorines Using Gas Chromatography-Double Focus Magnetic-Sector High Resolution Mass Spectrometry [arxiv.org]

- 3. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR [m.chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Aminomethyl)cyclopropane [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. 19Flourine NMR [chem.ch.huji.ac.il]

- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 1-(Fluoromethyl)cyclopropanamine hydrochloride (CAS 1445951-06-3), a novel cyclopropylamine derivative of increasing interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed theoretical profile. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a predictive reference for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of this compound in complex matrices.

Introduction: The Significance of Fluorinated Cyclopropylamines

Cyclopropylamines are privileged scaffolds in medicinal chemistry, prized for their ability to impart conformational rigidity and favorable metabolic stability to drug candidates. The introduction of a fluoromethyl group further modulates the physicochemical properties of these molecules, influencing their pKa, lipophilicity, and binding interactions with biological targets. 1-(Fluoromethyl)cyclopropanamine, as a hydrochloride salt, presents a water-soluble, stable entity for drug development pipelines. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural verification during synthesis and formulation.

This guide provides a detailed theoretical framework for the spectroscopic data of this compound. The causality behind the predicted spectral features is explained, grounding the analysis in established spectroscopic theory.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will dictate its spectroscopic behavior: a cyclopropane ring, a primary amine (as an ammonium salt), and a fluoromethyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the fluoromethyl protons, and the ammonium protons. The presence of the fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Signal 1 | 8.0 - 9.0 | Broad singlet | - | NH₃⁺ |

| Signal 2 | 4.5 - 5.0 | Doublet of triplets or complex multiplet | ²JHF ≈ 47 Hz, ⁴JHH ≈ 2-3 Hz | -CH₂F |

| Signal 3 | 1.0 - 1.5 | Multiplet | - | Cyclopropyl CH₂ |

| Signal 4 | 0.8 - 1.2 | Multiplet | - | Cyclopropyl CH₂ |

Causality behind Predictions:

-

The NH₃⁺ protons are expected to be significantly deshielded and appear as a broad singlet due to rapid exchange with trace water and quadrupolar broadening from the nitrogen atom.[1][2]

-

The fluoromethyl protons (-CH₂F) will be deshielded by the adjacent fluorine atom and will exhibit a large geminal coupling constant (²JHF) of approximately 45-50 Hz, splitting the signal into a doublet.[3] Further smaller couplings to the cyclopropyl protons are possible.

-

The cyclopropyl protons will appear in the upfield region, characteristic of strained ring systems. They are expected to be diastereotopic and will show complex splitting patterns due to geminal and cis/trans vicinal couplings to each other and potentially long-range coupling to the fluoromethyl protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four distinct carbon signals. The carbons attached to or near the electronegative fluorine and nitrogen atoms will be shifted downfield. Furthermore, ¹³C-¹⁹F coupling will be observed.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constants (Hz) | Assignment |

| Signal 1 | 80 - 90 | Doublet | ¹JCF ≈ 170-180 Hz | -CH₂F |

| Signal 2 | 55 - 65 | Doublet | ²JCF ≈ 20-25 Hz | Quaternary Cyclopropyl C |

| Signal 3 | 15 - 25 | Doublet | ³JCF ≈ 3-5 Hz | Cyclopropyl CH₂ |

Causality behind Predictions:

-

The fluoromethyl carbon (-CH₂F) will experience a strong one-bond coupling (¹JCF) with fluorine, resulting in a large doublet.[4] Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.[5]

-

The quaternary cyclopropyl carbon is attached to both the nitrogen and the fluoromethyl group, leading to a downfield shift. It will exhibit a two-bond coupling (²JCF) to the fluorine atom.[4]

-

The cyclopropyl methylene carbons will be the most upfield signals and may show a small three-bond coupling (³JCF) to the fluorine.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. A proton-coupled ¹⁹F NMR spectrum will provide valuable information about the neighboring protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| Signal 1 | -210 to -230 | Triplet | ²JFH ≈ 47 Hz | -CH₂F |

Causality behind Predictions:

-

The chemical shift for a fluoromethyl group typically falls in the range of -200 to -220 ppm relative to CFCl₃.[3][6]

-

In a proton-coupled spectrum, the fluorine signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH ≈ 47 Hz).[3]

NMR Experimental Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPTQ experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum, both with and without proton decoupling.

-

2D NMR: For complete assignment, HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments are recommended.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the free base (C₄H₈FN) has a monoisotopic mass of 99.0641 u.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak for the free base is expected at m/z 99. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][7]

-

Major Fragmentation Pathways: The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a bond to the carbon bearing the nitrogen atom.[2][8]

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 99 | [C₄H₈FN]⁺ | Molecular Ion |

| 70 | [C₃H₅N]⁺ | α-cleavage (loss of -CH₂F radical) |

| 66 | [C₄H₈N]⁺ | α-cleavage (loss of -F radical) |

Causality behind Predictions:

-

The most likely fragmentation is the loss of the fluoromethyl radical to form a stable iminium cation at m/z 70. This is expected to be a prominent peak, potentially the base peak.

-

Another possible fragmentation is the loss of a fluorine radical, leading to a fragment at m/z 80. However, the C-F bond is strong, so this may be a less favorable pathway.

-

Loss of the cyclopropyl ring is also a possibility, leading to smaller fragments.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Mass Spectrometry Experimental Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Instrument: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

Mode: Positive ion mode.

-

Analysis: Acquire a full scan mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak (m/z 99) to observe the characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by the vibrations of the ammonium group.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 2800 | N-H stretch (ammonium) | Strong, broad |

| 2800 - 2000 | Overtone/combination bands | Series of weak bands |

| ~3080 | C-H stretch (cyclopropyl) | Medium |

| ~1620 | N-H bend (asymmetric) | Medium |

| ~1520 | N-H bend (symmetric) | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| ~1020 | C-N stretch | Medium |

Causality behind Predictions:

-

The presence of the ammonium salt (NH₃⁺) will result in a very broad and strong absorption band in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations.[9] This often obscures the C-H stretching vibrations.

-

A series of weaker overtone and combination bands are characteristic of ammonium salts and appear between 2800 and 2000 cm⁻¹.[9]

-

The C-H stretching of the cyclopropane ring is expected around 3080 cm⁻¹.

-

The asymmetric and symmetric N-H bending vibrations will appear around 1620 and 1520 cm⁻¹, respectively.[9]

-

A strong absorption corresponding to the C-F stretch is expected in the 1100-1000 cm⁻¹ region.

-

The C-N stretching vibration will likely be observed around 1020 cm⁻¹.[10]

IR Spectroscopy Experimental Protocol

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Background: Record a background spectrum before running the sample.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectral features, researchers can more confidently identify and characterize this important building block in their drug discovery and development efforts. The provided protocols offer a starting point for the experimental acquisition of this data. It is important to re-emphasize that this guide is based on theoretical predictions and data from analogous structures, and experimental verification is always recommended.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

1-(Fluoromethyl)cyclopropanamine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-(Fluoromethyl)cyclopropanamine hydrochloride

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Moiety

In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold is of significant interest due to the unique conformational constraints and electronic properties it imparts to a molecule.[1] The introduction of a fluoromethyl group to this structure, as in this compound (CAS No. 1445951-06-3), presents a novel entity with potential applications in drug discovery.[2][3][4][][6] However, the successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties, among which aqueous solubility is paramount.

This guide is designed for researchers, scientists, and drug development professionals who are tasked with characterizing such novel compounds. In the absence of extensive published data for this compound, this document serves as a comprehensive roadmap for determining its solubility profile from first principles. We will delve into the theoretical underpinnings of solubility for an amine hydrochloride, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in the drug development pipeline.

Compound Overview and Predicted Solubility Behavior

Chemical Identity:

As the hydrochloride salt of a primary amine, this compound is an ionic compound. This fundamental characteristic suggests a predisposition for higher solubility in polar protic solvents, such as water and lower-order alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the molecule.[7] Conversely, its solubility is expected to be significantly limited in nonpolar aprotic solvents like hexane or toluene.[7] The presence of the fluoromethyl group may introduce a degree of lipophilicity that could influence its solubility in mixed solvent systems. A comprehensive understanding of its solubility across a range of physiologically relevant pH values and in various solvent systems is therefore essential.

The Duality of Solubility: Kinetic vs. Thermodynamic

In early-stage drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8][9]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, experimental conditions. It is typically assessed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[8][9] This high-throughput method is invaluable for the rapid screening of large numbers of compounds in early discovery phases.[9]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8] While more time-consuming, this measurement is critical for lead optimization and preformulation activities as it reflects the maximum concentration of the drug that can be achieved in a given solvent system.[8][9]

The following diagram illustrates the conceptual workflow for determining these two solubility parameters.

Caption: A conceptual workflow for solubility profiling in drug discovery.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination via Nephelometry

This protocol is adapted from high-throughput screening methodologies and provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.[9]

Principle: A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer. The formation of precipitate is detected by light scattering using a nephelometer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Nephelometer plate reader

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Read the plate on a nephelometer to measure the light scattering in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

The following diagram outlines the key steps in the kinetic solubility assay.

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol, based on the isothermal equilibrium method, is the gold standard for determining the true thermodynamic solubility of a compound.[7]

Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

A range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[10][11]

-

Co-solvents (e.g., ethanol, propylene glycol) if required

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator[10]

-

Syringe filters (0.22 µm)

-

Validated HPLC method for quantification of 1-(Fluoromethyl)cyclopropanamine

Protocol:

-

Preparation of Test Systems: Add an excess amount of solid this compound to a series of vials containing a known volume of each test buffer or solvent. Ensure there is a visible amount of undissolved solid.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC method with a UV detector. A standard curve of known concentrations of the compound should be prepared to accurately quantify the concentration in the samples.

-

Data Calculation: The thermodynamic solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or µg/mL.

The following diagram illustrates the workflow for the shake-flask thermodynamic solubility assay.

Caption: Shake-flask method for thermodynamic solubility determination.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Buffer System | pH | Solubility (µg/mL) | Standard Deviation |

| Simulated Gastric Fluid (SGF) | 1.2 | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | Experimental Value | Experimental Value |

| Phosphate Buffer | 6.8 | Experimental Value | Experimental Value |

| Phosphate-Buffered Saline (PBS) | 7.4 | Experimental Value | Experimental Value |

Interpretation: As an amine hydrochloride, it is anticipated that the solubility of this compound will be pH-dependent. The highest solubility is expected at lower pH values where the amine group is fully protonated. As the pH increases towards the pKa of the amine, the proportion of the less soluble free base form will increase, likely leading to a decrease in overall solubility. This pH-solubility profile is critical for predicting the compound's behavior in the gastrointestinal tract and for formulation development.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility profile of this compound is a non-negotiable prerequisite for its advancement in the drug discovery and development process. The protocols and theoretical framework presented in this guide provide a robust system for generating the necessary data to make informed decisions. By characterizing both the kinetic and thermodynamic solubility, researchers can mitigate the risks of poor bioavailability, ensure the reliability of in vitro assay results, and lay the groundwork for rational formulation design. The generation and dissemination of this fundamental data will be a valuable contribution to the scientific community and a critical step in unlocking the full therapeutic potential of this novel chemical entity.

References

- 1. longdom.org [longdom.org]

- 2. This compound | 1445951-06-3 [sigmaaldrich.com]

- 3. This compound | 1445951-06-3 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 6. parchem.com [parchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

thermal decomposition of 1-(Fluoromethyl)cyclopropanamine HCl

An In-Depth Technical Guide to the Thermal Decomposition of 1-(Fluoromethyl)cyclopropanamine HCl

Abstract

1-(Fluoromethyl)cyclopropanamine hydrochloride is a novel chemical entity whose utility in pharmaceutical and agrochemical development is predicated on its unique structural motifs: a strained cyclopropane ring, a primary amine, and a fluoromethyl group. Understanding the thermal stability and decomposition pathway of this compound is paramount for ensuring safe handling, defining processing limits, and predicting potential degradation products. This guide presents a theoretical framework for the , grounded in established chemical principles. It further outlines a comprehensive analytical methodology using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to empirically validate the proposed mechanism. This document is intended for researchers, process chemists, and safety professionals engaged in the development and handling of fluorinated amine salts.

Introduction and Structural Rationale

The incorporation of fluorinated cyclopropylamines into molecular scaffolds is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The title compound, 1-(Fluoromethyl)cyclopropanamine HCl (CAS 1445951-06-3), combines three key features that significantly influence its chemical behavior[3][4]:

-

Cyclopropane Ring: This three-membered ring possesses significant ring strain (~27 kcal/mol), making it susceptible to ring-opening reactions under thermal stress.[1]

-

Fluoromethyl Group: The highly electronegative fluorine atom strengthens the C-F bond (bond energy ~105 kcal/mol) but can electronically influence adjacent bonds, potentially altering decomposition pathways.[5]

-

Amine Hydrochloride Salt: Amine hydrochlorides are known to undergo thermal decomposition, often initiating with the liberation of hydrogen chloride (HCl) gas.[6]

A thorough understanding of the interplay between these structural elements under thermal duress is a non-negotiable prerequisite for safe scale-up and formulation activities. The potential for the evolution of corrosive and toxic gases, such as HCl and hydrogen fluoride (HF), necessitates a proactive and systematic investigation.[7][8]

Proposed Thermal Decomposition Pathway

Based on first principles, a multi-stage decomposition mechanism is proposed. The process is likely initiated by the lowest energy pathway, which is the cleavage of the ionic N-H-Cl bond, followed by reactions driven by the inherent strain of the cyclopropane ring.

Stage 1: Dehydrochlorination The initial thermal event is predicted to be the loss of hydrogen chloride, converting the salt into the free amine. This is a common decomposition route for amine hydrochlorides and is often observed as the first mass loss step in thermogravimetric analysis.

Stage 2: Ring Opening & Rearrangement The resulting free amine, 1-(fluoromethyl)cyclopropanamine, is a strained molecule. Upon further heating, the cyclopropane ring is expected to open. This can proceed through homolytic cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form more stable, acyclic imine or enamine structures.

Stage 3: Fragmentation & HF Elimination At higher temperatures, the rearranged acyclic structures will fragment. The presence of the C-F bond introduces the significant risk of hydrogen fluoride (HF) elimination. This can occur via various mechanisms, leading to the formation of smaller, potentially unsaturated and hazardous organic fragments, alongside the highly corrosive HF gas.[7][9] The ultimate decomposition products in an air atmosphere would be CO₂, H₂O, NOx, and HF.

Caption: Proposed multi-stage thermal decomposition pathway.

Experimental Verification Protocol

To validate the proposed mechanism and quantify the thermal stability, a combined analytical approach is essential. Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides quantitative data on mass loss and associated energetic changes, while Evolved Gas Analysis (EGA) identifies the gaseous byproducts at each stage.[10][11]

TGA-DSC Analysis

This technique serves as the primary screening tool to determine the onset of decomposition and the number of decomposition stages.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA-DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600) is calibrated for mass, temperature, and heat flow using certified standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 3-5 mg of 1-(Fluoromethyl)cyclopropanamine HCl into an alumina or platinum crucible. Do not use aluminum pans due to potential reactivity with evolved HF.

-

Atmosphere: Set the purge gas to dry air or nitrogen at a flow rate of 50 mL/min. Running the experiment in both an inert (N₂) and oxidative (air) atmosphere can provide valuable mechanistic insight.

-

Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

Data Acquisition: Record mass (TGA), derivative mass loss (DTG), and heat flow (DSC) as a function of temperature.

Evolved Gas Analysis (EGA) by TGA-FTIR/MS

Coupling the TGA exhaust to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) is critical for identifying the evolved gases and confirming the proposed pathway.[11]

Step-by-Step Protocol:

-

System Setup: Connect the heated transfer line from the TGA furnace outlet to the gas cell of the FTIR or the inlet of the MS. Ensure the transfer line is heated to ~200-220 °C to prevent condensation of evolved products.

-

TGA Method: Execute the same TGA thermal program as described in section 3.1.

-

EGA Data Acquisition:

-

FTIR: Continuously collect infrared spectra of the evolved gas throughout the TGA run.

-

MS: Continuously scan a mass range from m/z 10 to 200 to detect fragments and molecular ions of the evolved gases.

-

-

Data Correlation: Correlate the EGA data (IR absorbance or ion current) with the TGA/DTG data to assign specific gaseous products to each mass loss event.

Caption: Integrated workflow for comprehensive thermal analysis.

Anticipated Data and Hazard Assessment

The combined analysis will yield a comprehensive thermal stability profile. The following table summarizes the anticipated results correlated with the proposed decomposition pathway.

| Stage | Approx. Temp. Range (°C) | Anticipated Mass Loss (%) | DSC Event | Evolved Gas Signature (FTIR / MS) |

| Melting | 150 - 200 | ~0% | Sharp Endotherm | None |

| 1 | 200 - 280 | ~29.0% (Calculated for HCl) | Endotherm | FTIR: Strong HCl bands (~2886 cm⁻¹). MS: m/z 36, 38 (HCl). |

| 2 & 3 | > 280 | Staged or continuous loss | Exotherm (in air) | FTIR: C=N, N-H, C-H stretches; HF (~4155 cm⁻¹). MS: m/z 20 (HF), various organic fragments. |

Hazard Assessment:

The primary hazards associated with the are the evolution of highly corrosive and toxic gases.

-

Hydrogen Chloride (HCl): A severe respiratory irritant that can cause chemical burns upon contact with moist tissues.[6]

-

Hydrogen Fluoride (HF): An extremely corrosive and toxic gas. HF can cause severe, delayed-onset burns to the skin and deep tissue damage upon inhalation or skin contact.[5][7] The decomposition of fluorinated polymers serves as a well-documented analog for the significant hazards posed by HF evolution.[7]

-

Organic Fragments: Depending on the decomposition conditions, nitrogen-containing fragments such as nitriles could be formed, which are also toxic.

All thermal analyses must be conducted in a well-ventilated laboratory, preferably within a fume hood equipped with appropriate scrubbing capabilities for acidic gases. Personnel handling the material at elevated temperatures must use appropriate personal protective equipment (PPE), including acid-gas respirators and HF-resistant gloves.

Conclusion

While 1-(Fluoromethyl)cyclopropanamine HCl is a promising building block, its thermal stability profile presents significant safety challenges that must be rigorously evaluated. The proposed decomposition mechanism, initiating with dehydrochlorination followed by ring-opening and fragmentation, provides a logical framework for this evaluation. The outlined experimental protocol using TGA-DSC coupled with EGA is a robust, self-validating methodology to empirically determine decomposition temperatures, characterize the energetic profile, and, most critically, identify hazardous off-gassing products like HCl and HF. The data generated from this approach are indispensable for establishing safe operating limits, designing appropriate engineering controls, and ensuring the overall safety of research and development activities involving this compound.

References

- 1. longdom.org [longdom.org]

- 2. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 3. This compound | 1445951-06-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cswab.org [cswab.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Covalent Inhibitor of Lysine-Specific Demethylase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Fluoromethyl)cyclopropanamine hydrochloride is a novel small molecule inhibitor targeting the flavin adenine dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1). Structurally characterized by a reactive cyclopropylamine moiety, this compound is designed to act as a mechanism-based irreversible inactivator of LSD1. By forming a covalent adduct with the FAD cofactor, it effectively abrogates the demethylase activity of LSD1, leading to the re-expression of silenced tumor suppressor genes and the induction of differentiation in cancer cells. This in-depth technical guide elucidates the core mechanism of action of this compound, contextualized within the broader landscape of LSD1 inhibition. It provides a comprehensive overview of the biochemical pathways, experimental validation protocols, and the therapeutic potential of targeting LSD1 in oncology and other disease areas.

Introduction: The Epigenetic Landscape and the Role of LSD1

Epigenetic modifications, such as DNA methylation and histone modifications, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. These modifications are dynamic and are orchestrated by a complex interplay of "writer," "reader," and "eraser" proteins. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic "eraser" that specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. Its enzymatic activity is crucial for maintaining the transcriptional landscape of the cell. Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its overexpression is often associated with poor prognosis and therapeutic resistance. In various cancers, LSD1 contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. This has established LSD1 as a high-priority target for therapeutic intervention.

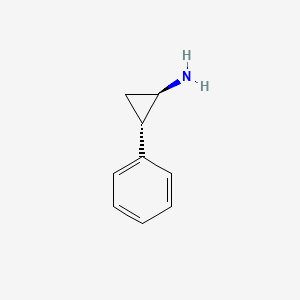

The Emergence of Cyclopropylamine-Based LSD1 Inhibitors

The structural and mechanistic homology between LSD1 and other FAD-dependent amine oxidases, such as monoamine oxidases A and B (MAO-A and MAO-B), has been instrumental in the development of LSD1 inhibitors. The cyclopropylamine scaffold, famously present in the MAO inhibitor tranylcypromine, was found to also inhibit LSD1. This discovery paved the way for the rational design of a new class of potent and selective LSD1 inhibitors. This compound belongs to this class of mechanism-based inactivators.

Core Mechanism of Action: Irreversible Inactivation of LSD1

The primary mechanism of action of this compound is the irreversible, covalent modification of the FAD cofactor within the active site of LSD1. This process can be broken down into the following key steps:

-

Binding to the Active Site: The inhibitor, possessing a protonated amine at physiological pH, is attracted to the negatively charged active site of LSD1.

-

Enzyme-Catalyzed Oxidation: The FAD cofactor in its oxidized state facilitates a single-electron transfer from the cyclopropylamine nitrogen, initiating the oxidative activation of the inhibitor.

-

Ring Opening and Radical Formation: This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive radical intermediate.

-

Covalent Adduct Formation: The highly reactive intermediate then rapidly forms a stable covalent bond with the FAD cofactor, typically at the N5 or C4a position of the flavin ring.

-

Irreversible Inactivation: The formation of this covalent adduct permanently inactivates the LSD1 enzyme, preventing it from binding to and demethylating its histone substrates.

This mechanism-based inactivation is time-dependent and results in a "suicide" inhibition, where the enzyme's own catalytic activity is harnessed to trigger its irreversible blockade.

Diagram of the Proposed Mechanism of Action:

An In-depth Technical Guide to the Potential Biological Targets of 1-(Fluoromethyl)cyclopropanamine

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Novel Bioactive Scaffold

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a mechanism-based inactivator of a critical class of flavin-dependent amine oxidases.[1][2][3] Compounds incorporating this motif, most notably tranylcypromine, have found clinical application in the treatment of depression and are under active investigation for oncology.[3] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, into small molecules is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability. This guide focuses on 1-(Fluoromethyl)cyclopropanamine, a novel compound for which the biological targets have not been explicitly elucidated. Drawing from established principles of medicinal chemistry and enzymology, this document provides a comprehensive roadmap for the identification and validation of its biological targets, predicated on the strong hypothesis that it will engage with the same enzyme families as its structural antecedents.

Part 1: The Mechanistic Precedent: Cyclopropylamines as Flavin-Directed Covalent Inactivators

The cyclopropylamine pharmacophore is intrinsically linked to the irreversible inhibition of two major flavin-dependent enzymes: Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2][3][4] Understanding this precedent is fundamental to predicting and subsequently confirming the targets of 1-(Fluoromethyl)cyclopropanamine.

The Flavin Adenine Dinucleotide (FAD) Cofactor: The Hub of Catalysis

Both MAO and LSD1 utilize a non-covalently bound FAD cofactor as the primary electron acceptor in their catalytic cycles.[4] The core function of these enzymes is the oxidation of amine-containing substrates. In the case of MAOs, the substrates are neurotransmitters like serotonin and dopamine, while for LSD1, the substrates are methylated lysine residues on histone tails (specifically H3K4me1/2 and H3K9me1/2).[4][5]

Mechanism-Based Inactivation: A Trojan Horse Strategy

Cyclopropylamines are classic examples of "suicide inhibitors". They are recognized by the enzyme's active site as substrates. The catalytic machinery of the enzyme initiates the oxidation of the cyclopropylamine, which, through a single-electron transfer to the FAD cofactor, generates a highly reactive radical intermediate. This intermediate then rapidly and irreversibly forms a covalent bond with the FAD cofactor, rendering the enzyme catalytically inert.[3][6]

The precise nature of the FAD adduct can differ between enzymes, influencing the inhibitor's specificity. For instance, tranylcypromine forms a C4a adduct with MAO-B, whereas with LSD1, an N5 adduct is formed.[3] This subtle difference in reactivity provides an avenue for developing selective inhibitors.

Caption: Mechanism of Flavin-Dependent Enzyme Inactivation by Cyclopropylamines.

Part 2: A Practical Guide to Target Identification and Validation

This section outlines a logical, step-by-step experimental workflow to definitively identify the biological targets of 1-(Fluoromethyl)cyclopropanamine and characterize its mechanism of action.

Primary Target Screening: In Vitro Enzymatic Assays

The initial step is to determine if 1-(Fluoromethyl)cyclopropanamine inhibits the activity of the hypothesized target enzymes in a purified, cell-free system.

Protocol 1: MAO-A and MAO-B Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) against MAO-A and MAO-B.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

-

Procedure:

-

Prepare a dilution series of 1-(Fluoromethyl)cyclopropanamine (e.g., from 1 nM to 100 µM).

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.[1][3]

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the rate of product formation using a fluorescence plate reader.

-

Calculate the percent inhibition for each concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: LSD1 Inhibition Assay

-

Objective: To determine the IC50 against LSD1.

-

Materials: Recombinant human LSD1/CoREST complex, a biotinylated histone H3 peptide substrate (e.g., H3K4me1), and a detection system (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Procedure:

-

Follow a similar dilution series and pre-incubation strategy as described for the MAO assays.

-

Initiate the demethylation reaction.

-

Stop the reaction and add detection reagents (e.g., a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin conjugate).

-

Measure the TR-FRET signal, which is proportional to the amount of demethylated product.

-

Calculate the IC50 as described above.

-

Table 1: Hypothetical In Vitro Inhibition Data

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD1 IC50 (nM) |

| 1-(Fluoromethyl)cyclopropanamine | Experimental | Experimental | Experimental |

| Tranylcypromine (Reference) | ~2,400 | ~1,600 | ~2,000 |

| Selective MAO-B Inhibitor | >10,000 | ~5 | >10,000 |

| Selective LSD1 Inhibitor | >10,000 | >10,000 | ~20 |

Elucidating the Mechanism of Inhibition

If significant inhibitory activity is observed, the next critical step is to determine if the compound acts as a mechanism-based, irreversible inhibitor.

Protocol 3: Irreversibility and Time-Dependence Assays

-

Objective: To distinguish between reversible and irreversible inhibition.

-

Procedure (Dialysis or Dilution):

-

Incubate the target enzyme with a high concentration of 1-(Fluoromethyl)cyclopropanamine (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

-

Remove the unbound inhibitor by extensive dialysis or by a rapid dilution (e.g., 100-fold) into a fresh assay buffer.

-

Measure the residual enzyme activity.

-

Interpretation: If the enzyme activity is not restored after removal of the free inhibitor, the inhibition is considered irreversible.

-

-

Procedure (Time-Dependence):

-

Measure the IC50 of the compound at multiple pre-incubation time points (e.g., 5, 15, 30, and 60 minutes).

-

Interpretation: A decrease in the IC50 value with increasing pre-incubation time is a hallmark of time-dependent, mechanism-based inhibition.

-

Direct Target Engagement: Confirming Covalent Modification

The definitive proof of mechanism-based inactivation is the direct observation of a covalent adduct between the inhibitor and the FAD cofactor.

Protocol 4: Mass Spectrometry Analysis of FAD Adduct

-

Objective: To identify the mass of the FAD-inhibitor adduct.

-

Procedure:

-

Incubate the target enzyme with an excess of 1-(Fluoromethyl)cyclopropanamine.

-

Denature the protein (e.g., by boiling or with acid) to release the FAD cofactor.

-

Separate the FAD and the FAD-adduct from the protein using centrifugation or size-exclusion chromatography.

-

Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS).

-

Interpretation: Look for a new mass peak corresponding to the molecular weight of FAD plus the molecular weight of the reactive fragment of 1-(Fluoromethyl)cyclopropanamine.

-

Caption: Experimental Workflow for Target Validation.

Cellular Target Engagement: Probing Biological Function

Confirming that the compound engages its target in a cellular context is crucial.

Protocol 5: Cellular LSD1 Target Engagement Assay

-

Objective: To measure the effect of the compound on histone methylation levels in a relevant cancer cell line (e.g., AML cell lines like KASUMI-1).[7]

-

Procedure:

-

Treat cells with a dose-range of 1-(Fluoromethyl)cyclopropanamine for a set time (e.g., 24-48 hours).

-

Lyse the cells and extract histones.

-

Perform a Western blot using antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

-

Interpretation: A potent LSD1 inhibitor will cause a dose-dependent increase in the levels of H3K4me1 and H3K4me2.[7]

-

Part 3: Data Synthesis and Future Directions

The culmination of these experiments will provide a comprehensive profile of 1-(Fluoromethyl)cyclopropanamine.

-

Potency and Selectivity: The IC50 values will establish the compound's potency and its selectivity profile across the tested enzymes. A compound with a significantly lower IC50 for one enzyme over the others (e.g., >100-fold difference) is considered selective.

-

Mechanism of Action: The irreversibility and mass spectrometry data will confirm a covalent, mechanism-based mode of action, consistent with the cyclopropylamine pharmacophore.

-

Cellular Activity: The cellular assays will validate that the compound can penetrate cells and engage its target to elicit a biological response.

Upon successful validation of a primary target, subsequent steps in a drug discovery cascade would include broader selectivity screening against other amine oxidases and related enzymes, pharmacokinetic and pharmacodynamic studies in animal models, and efficacy studies in relevant disease models (e.g., xenograft models for cancer if LSD1 is the primary target).[7]

References

- 1. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]

- 2. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Fluoromethyl)cyclopropanamine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Cyclopropanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the cyclopropyl group, a conformationally constrained three-membered ring, has gained prominence as a versatile structural motif.[2] Its rigid nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[3] The fusion of these two powerful concepts in the form of fluorinated cyclopropylamines has unlocked new avenues for the design of novel therapeutics. This guide provides a comprehensive technical overview of a particularly valuable building block in this class: 1-(Fluoromethyl)cyclopropanamine hydrochloride.

Physicochemical Properties and Identification

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1445951-06-3 | [4][5] |

| Molecular Formula | C₄H₉ClFN | [4][5] |

| Molecular Weight | 125.57 g/mol | [4][5] |

| Appearance | Solid | |

| Storage | Refrigerator (4°C) | [4] |

| Purity (typical) | ≥97% | [4] |

| SMILES | NC1(CF)CC1.Cl | [4] |

| InChI Key | PMRVWCCUZFVRFL-UHFFFAOYSA-N |

The Strategic Importance in Medicinal Chemistry

While the specific discovery and developmental history of this compound is not extensively documented in dedicated publications, its value lies in its application as a specialized building block. The combination of the primary amine, the cyclopropyl scaffold, and the fluoromethyl group offers a unique set of features for drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased bioavailability of a drug candidate.

-

Conformational Rigidity: The cyclopropane ring restricts the rotational freedom of the molecule, which can lead to a more precise fit into the binding pocket of a target protein, potentially increasing potency and reducing off-target effects.[3]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the primary amine, which can be critical for optimizing interactions with biological targets and for tuning the overall physicochemical properties of the molecule.

-

Vector for Further Synthesis: The primary amine serves as a key functional handle for the facile introduction of the 1-(fluoromethyl)cyclopropyl motif into a wide range of molecular scaffolds through standard amide bond formation, reductive amination, or other amine-based chemistries.

The broader class of cyclopropylamine derivatives has been explored for a wide range of biological activities, including as enzyme inhibitors and for their potential in treating central nervous system disorders.[2][6] Specifically, fluorinated cyclopropylamines have been investigated for their potent and selective inhibition of enzymes like monoamine oxidase.

Synthesis and Methodologies

Conceptual Synthetic Pathways

The construction of the 1-(fluoromethyl)cyclopropane core is the key challenge. Two general strategies are commonly employed for the synthesis of fluorinated cyclopropanes:

Strategy 1: Cyclopropanation with a Fluorinated Building Block

This approach involves the reaction of an alkene with a fluorinated carbene or carbene equivalent. For example, rhodium-catalyzed cyclopropanation of an appropriate alkene with a diazo compound bearing a fluoromethyl group could be a viable route.[7]

Strategy 2: Introduction of Fluorine onto a Pre-formed Cyclopropane Ring

Alternatively, a cyclopropane ring with a suitable precursor functional group, such as a hydroxymethyl or a protected aminomethyl group, could be synthesized first, followed by a fluorination step.

A Plausible Multi-Step Synthetic Protocol

Below is a detailed, hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound, drawing inspiration from established methods for similar compounds.

Step 1: Synthesis of a Protected 1-(Hydroxymethyl)cyclopropanamine

The synthesis would likely begin with a protected cyclopropane derivative. For instance, starting from a commercially available cyclopropanecarboxylic acid, one could envision the following sequence:

-

Amide Formation: Conversion of the carboxylic acid to an amide using a suitable protecting group strategy for the future amine.

-

Reduction: Reduction of the amide to the corresponding protected amine.

-

Introduction of the Hydroxymethyl Group: This could be achieved through various methods, including a Grignard reaction with formaldehyde on a suitable cyclopropane precursor.

Step 2: Fluorination of the Hydroxymethyl Group

The hydroxyl group of the protected 1-(hydroxymethyl)cyclopropanamine would then be replaced with fluorine. Deoxyfluorination reagents are commonly used for this transformation.

-

Reaction with a Deoxyfluorinating Agent: The alcohol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled. A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added slowly. The reaction is typically allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the protecting group from the amine and the formation of the hydrochloride salt.

-

Deprotection: The choice of deprotection method depends on the protecting group used. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-